4-Chloro-3-methylbutanoyl Chloride

Description

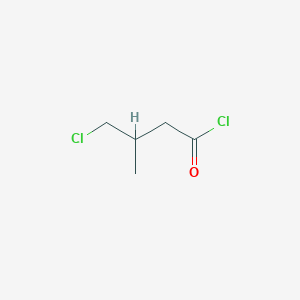

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylbutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJSMHMSPFVCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Methylbutanoyl Chloride

Established Synthetic Pathways to 4-Chloro-3-methylbutanoyl Chloride

Established methods for the synthesis of this compound primarily involve two key transformations: the conversion of a carboxylic acid to an acyl chloride and the introduction of a chlorine atom at a specific position on the carbon chain.

Carboxylic Acid Derivatization Routes

The most direct route to this compound is through the derivatization of its corresponding carboxylic acid, 4-Chloro-3-methylbutanoic acid. This transformation of a carboxyl group (-COOH) into an acyl chloride group (-COCl) is a fundamental and well-established reaction in organic synthesis. Several common reagents are employed for this purpose, each with its own advantages and reaction conditions.

Common reagents for the conversion of carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) d-nb.infomdpi.comlibretexts.org.

Thionyl Chloride (SOCl₂): This is a widely used reagent due to the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the desired acyl chloride d-nb.infonih.gov. The reaction is often carried out in the presence of a catalytic amount of N,N-dimethylformamide (DMF) nsf.govgoogle.com. The general mechanism involves the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to release SO₂ and HCl, forming the acyl chloride nih.govyoutube.com.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion and is often used under milder conditions than thionyl chloride wikipedia.org. The reaction is also typically catalyzed by DMF . The mechanism is thought to proceed through a mixed anhydride (B1165640) intermediate pearson.com.

Phosphorus Pentachloride (PCl₅): PCl₅ is a strong chlorinating agent that readily converts carboxylic acids to acyl chlorides. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride mdpi.comlibretexts.org.

The choice of reagent can depend on the scale of the reaction, the sensitivity of other functional groups present in the molecule, and the desired purity of the final product.

| Reagent | Typical Byproducts | Common Catalyst | Key Advantages |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | DMF | Gaseous byproducts simplify purification. |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | DMF | Milder reaction conditions. |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | None typically required | Strong and effective reagent. |

Halogenation-Based Approaches

An alternative synthetic strategy involves the introduction of the chlorine atom at the 4-position of a precursor molecule that already contains the 3-methylbutanoyl chloride framework. A plausible precursor for this approach is 3-methylbutanoyl chloride. The introduction of a chlorine atom onto an alkane or an alkyl side chain can often be achieved through free-radical halogenation organic-chemistry.org.

Free-radical chlorination is typically initiated by ultraviolet (UV) light or a radical initiator and proceeds via a chain reaction mechanism involving chlorine radicals organic-chemistry.orgresearchgate.net. The regioselectivity of free-radical chlorination on an asymmetric substrate can be complex, often leading to a mixture of isomeric products. However, the reaction tends to favor substitution at more substituted carbon atoms (tertiary > secondary > primary) due to the relative stability of the resulting free radicals organic-chemistry.org. In the case of 3-methylbutanoyl chloride, the hydrogens at the 4-position are on a primary carbon, which might not be the most favored site for substitution, potentially leading to challenges in achieving high regioselectivity and yield of the desired 4-chloro product.

Development of Novel and Efficient Synthetic Protocols

Research in synthetic chemistry continuously seeks to develop more efficient, selective, and environmentally friendly methods. For the synthesis of this compound, this includes the exploration of advanced catalysts and the application of green chemistry principles.

Catalyst-Mediated Transformations

As mentioned, the conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride and oxalyl chloride is often accelerated by the use of catalysts. N,N-dimethylformamide (DMF) is a common and effective catalyst for these reactions nsf.govgoogle.com. The catalytic cycle is believed to involve the formation of a Vilsmeier reagent, which is a more reactive electrophile that is then attacked by the carboxylic acid.

The development of novel catalysts aims to improve reaction rates, increase yields, and allow for milder reaction conditions. For halogenation reactions, research into regioselective chlorination using copper halides in ionic liquids has shown promise for aromatic systems, suggesting potential for future application in aliphatic systems under milder conditions researchgate.netbeilstein-journals.org.

Solvent-Free or Green Chemistry Approaches

The principles of green chemistry encourage the reduction or elimination of hazardous substances in chemical processes. One area of focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. For reactions involving acid chlorides, the bio-based solvent Cyrene™ has been investigated as a green alternative to solvents like DMF and dichloromethane (B109758) for the synthesis of amides from acid chlorides rsc.orgtandfonline.com. While this research focuses on the reactions of acid chlorides rather than their synthesis, it points towards a trend of adopting greener solvents in related chemical processes.

Furthermore, developing solvent-free reaction conditions is another key aspect of green chemistry. While specific solvent-free methods for the synthesis of this compound are not extensively documented, the use of gaseous byproducts with reagents like thionyl chloride inherently reduces the solvent load for purification d-nb.info.

Stereoselective Synthesis and Chiral Resolution of this compound

This compound possesses a chiral center at the 3-position, meaning it can exist as two enantiomers. For many applications, particularly in the pharmaceutical and agrochemical industries, it is often necessary to produce a single enantiomer. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Stereoselective synthesis aims to create a specific stereoisomer directly. This can be approached in several ways:

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed wikipedia.org. For instance, a chiral alcohol could be esterified with a precursor acid, and this chiral ester could then be subjected to a diastereoselective halogenation reaction.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. Research into the asymmetric α-halogenation of carboxylic acid derivatives using chiral organocatalysts is an active area of investigation, though specific application to this substrate is not widely reported nih.gov.

Enzymatic Halogenation: Biocatalysis using halogenase enzymes offers a highly selective method for the introduction of halogen atoms into organic molecules. These enzymes can exhibit high levels of regio- and stereoselectivity mdpi.comnih.govrsc.orgacs.org. While the direct enzymatic synthesis of this compound has not been described, this approach represents a potential future avenue for its enantioselective production.

Chiral resolution involves the separation of a racemic mixture of enantiomers. A common method is to react the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. Once separated, the resolving agent can be removed to yield the individual enantiomers. A patent describing the preparation of optically active 4-chloro-3-hydroxybutanoic acid ester from chiral epichlorohydrin (B41342) suggests that stereospecific synthesis in this class of compounds is feasible google.com.

| Approach | Description | Potential Application to this compound |

|---|---|---|

| Chiral Auxiliaries | Temporarily attach a chiral molecule to direct a reaction's stereochemistry. | Esterification with a chiral alcohol followed by diastereoselective chlorination. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor one enantiomer's formation. | Catalytic asymmetric chlorination of a suitable precursor. |

| Enzymatic Halogenation | Use of halogenase enzymes for selective halogenation. | Highly specific synthesis of one enantiomer. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Reaction with a chiral resolving agent to form separable diastereomers. |

Reactivity and Reaction Mechanisms of 4 Chloro 3 Methylbutanoyl Chloride

Acylation Reactions Involving the 4-Chloro-3-methylbutanoyl Moiety

Acylation reactions are fundamental to organic synthesis, and 4-Chloro-3-methylbutanoyl chloride serves as a carrier for the 4-chloro-3-methylbutanoyl group. These reactions proceed via a nucleophilic acyl substitution mechanism. libretexts.org

N-acylation is the process of introducing an acyl group onto a nitrogen atom, typically in amines, to form amides. This compound readily reacts with primary and secondary amines in the presence of a base (to neutralize the HCl byproduct) to yield the corresponding N-substituted 4-chloro-3-methylbutanamides. The reaction is generally fast and high-yielding due to the high electrophilicity of the acyl chloride carbon.

Table 1: Representative N-Acylation Reactions

| Reactant | Product |

|---|---|

| Ammonia | 4-Chloro-3-methylbutanamide |

| Ethylamine | N-Ethyl-4-chloro-3-methylbutanamide |

O-acylation involves the acylation of hydroxyl groups, leading to the formation of esters. Alcohols and phenols act as nucleophiles, attacking the carbonyl carbon of this compound. These reactions, often performed in the presence of a non-nucleophilic base like pyridine, result in the formation of various esters. For instance, the reaction with phenols can lead to products like phenyl 4-chloro-3-methylbutanoate. blogspot.com

Table 2: Representative O-Acylation Reactions

| Reactant | Product |

|---|---|

| Methanol (B129727) | Methyl 4-chloro-3-methylbutanoate |

| Phenol | Phenyl 4-chloro-3-methylbutanoate |

C-acylation, most notably the Friedel-Crafts acylation, involves the introduction of an acyl group onto a carbon atom, typically of an aromatic ring. blogspot.com In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds like benzene (B151609) or toluene. The reaction forms an aromatic ketone, where the acyl group is attached to the ring. The electrophile in this reaction is the 4-chloro-3-methylbutanoyl acylium ion, formed by the interaction of the acyl chloride with the Lewis acid.

Table 3: Representative C-Acylation Reactions

| Reactant | Catalyst | Product (Major Isomer) |

|---|---|---|

| Benzene | AlCl₃ | 1-Phenyl-4-chloro-3-methylbutan-1-one |

| Toluene | AlCl₃ | 1-(p-tolyl)-4-chloro-3-methylbutan-1-one |

Nucleophilic Substitution Reactions at the Acyl Chloride Carbon

The characteristic reaction of acyl chlorides, including this compound, is nucleophilic acyl substitution. masterorganicchemistry.com This mechanism is fundamentally different from Sₙ1 or Sₙ2 reactions. youtube.com It proceeds through a two-step addition-elimination pathway. libretexts.org

Nucleophilic Addition: The reaction begins with the attack of a nucleophile (e.g., an amine, alcohol, or carbanion) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable. khanacademy.org

The high reactivity of acid chlorides in these substitutions is attributed to two main factors: the strong inductive electron-withdrawal by the chlorine atom, which increases the positive charge on the carbonyl carbon, and the stability of the resulting chloride anion. libretexts.org

Condensation Reactions Facilitated by this compound

Condensation reactions are those in which two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or, in this case, hydrogen chloride (HCl). The N-, O-, and C-acylation reactions discussed in section 3.1 are all examples of condensation reactions. In each case, this compound combines with a nucleophile, and HCl is eliminated, resulting in the formation of amides, esters, or ketones, respectively. This makes the compound a key facilitator for building more complex molecular architectures from simpler precursors.

Investigations into Carbocationic Rearrangements of the 4-Chloro-3-methylbutanoyl Ion

Carbocation rearrangements, such as hydride or alkyl shifts, occur when a carbocation can rearrange to a more stable form. libretexts.org In the context of this compound, such a rearrangement could theoretically occur within the alkyl portion of the acylium ion ([ClCH₂CH(CH₃)CH₂CO]⁺) formed during Friedel-Crafts acylation.

The initially formed acylium ion is relatively stable due to resonance. However, the alkyl chain itself contains a potential site for rearrangement. A 1,2-hydride shift from the tertiary carbon (C3) to the adjacent secondary carbon (C2) within the 4-chloro-3-methylbutanoyl group is a theoretical possibility, although less common for acylium ions compared to alkyl carbocations. libretexts.org Such a rearrangement would be thermodynamically driven if it leads to a more stable carbocation intermediate before the electrophilic attack on the aromatic ring. libretexts.org However, specific studies documenting such rearrangements for the 4-chloro-3-methylbutanoyl ion are not prevalent, suggesting that acylation likely proceeds without significant rearrangement under standard Friedel-Crafts conditions.

Formation and Stability of Primary Alkyl Acyl Dications

The study of carbocations and their multiply charged analogues, dications, in superacidic media has been a field of intense research, providing fundamental insights into the limits of electronic stability. acs.org The generation of a dication from this compound would involve the ionization of both the acyl chloride and the primary alkyl chloride moieties.

In a suitable superacid system, such as SbF₅/FSO₃H, the initial step would be the abstraction of the chloride from the acyl chloride group to form a highly reactive acylium ion. The extreme acidity of the medium could then facilitate the departure of the second chloride ion from the primary carbon, leading to the formation of a primary alkyl acyl dication. However, primary carbocations are notoriously unstable, and their existence, even in superacidic environments, is often transient. vedantu.com The formation of a primary alkyl dication would be an even more energetically demanding process.

The stability of any resulting dication would be influenced by the distribution of positive charge. While the acylium ion portion of the molecule benefits from resonance stabilization, the primary carbocation center would be highly electron-deficient and prone to immediate rearrangement to a more stable secondary or tertiary carbocation. Therefore, the direct observation of a stable primary alkyl acyl dication derived from this compound is highly unlikely, with rearrangement processes being kinetically and thermodynamically favored.

Methyl and Hydrogen Shifts in Superacidic Environments

Carbocation rearrangements, such as hydride and alkyl shifts, are fundamental processes in organic chemistry, driven by the formation of a more stable carbocationic intermediate. libretexts.orglibretexts.org In the context of this compound in a superacidic medium, the initially formed carbocation is expected to undergo rapid rearrangement.

Following the ionization of the primary chloride, a primary carbocation would be generated. This species can rearrange via a 1,2-hydride shift from the adjacent tertiary carbon to form a more stable tertiary carbocation. youtube.comlibretexts.org Alternatively, a 1,2-methyl shift from the same tertiary carbon would also lead to a more stable carbocationic intermediate. youtube.comlibretexts.orgkhanacademy.org The relative propensity for hydride versus methyl migration would depend on the specific reaction conditions and the subtle electronic demands of the transition states.

These rearrangements are not limited to the initially formed monocation. If a dication were to form, similar 1,2-hydride or 1,2-methyl shifts would be expected to occur to stabilize the positive charge on the alkyl portion of the molecule. The driving force for these rearrangements is the significant gain in stability when moving from a primary to a secondary or tertiary carbocation. vedantu.comlibretexts.org

Table 1: Possible Carbocation Rearrangements of Ionized this compound

| Initial Carbocation | Rearrangement Type | Product Carbocation | Relative Stability |

| Primary | 1,2-Hydride Shift | Tertiary | More Stable |

| Primary | 1,2-Methyl Shift | Secondary | More Stable |

Isotope Exchange Studies in Reaction Mechanisms

Isotope labeling is a powerful tool for elucidating reaction mechanisms, providing insights into bond-forming and bond-breaking steps, as well as the occurrence of rearrangements. chem-station.comyoutube.com In the study of the reactivity of this compound, deuterium (B1214612) labeling could be employed to track the fate of specific hydrogen atoms during reactions in superacidic media.

For instance, by selectively replacing the hydrogen atom on the tertiary carbon with deuterium, it would be possible to distinguish between a 1,2-hydride shift and a 1,2-methyl shift. If a hydride shift occurs, the deuterium atom would migrate to the adjacent carbon. The position of the deuterium label in the final product, determined by techniques such as NMR or mass spectrometry, would provide direct evidence for this rearrangement pathway.

Furthermore, kinetic isotope effect (KIE) studies, comparing the reaction rates of the deuterated and non-deuterated isotopologues, can provide information about the rate-determining step of a reaction. chem-station.com A significant KIE for the hydride shift would indicate that the C-H bond is being broken in the rate-determining step. Such studies, while not yet reported for this specific molecule, would be invaluable in mapping out the complex series of events that can occur in superacidic environments. nih.govnih.gov

Other Electrophilic and Radical Reactions of this compound

Beyond its behavior in superacids, this compound can participate in a range of other electrophilic and radical reactions, owing to the reactivity of the acyl chloride functional group.

Electrophilic Reactions:

One of the most characteristic reactions of acyl chlorides is Friedel-Crafts acylation. jove.comblogspot.commasterorganicchemistry.comsapub.org In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an electrophile in reactions with aromatic compounds like benzene. chemistrystudent.comchemguide.co.ukchemguide.co.uk The Lewis acid activates the acyl chloride, facilitating the formation of an acylium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction. youtube.comlibretexts.org A potential intramolecular Friedel-Crafts reaction could also occur if the chain length were appropriate, though this is less likely with a four-carbon chain.

Radical Reactions:

Applications of 4 Chloro 3 Methylbutanoyl Chloride in Advanced Organic Synthesis

Utilization in the Construction of Complex Organic Architectures

The dual reactivity of 4-chloro-3-methylbutanoyl chloride makes it a potentially valuable tool for the synthesis of complex organic molecules. The acyl chloride group can readily participate in acylation reactions, while the alkyl chloride moiety can undergo nucleophilic substitution. This allows for the sequential or, in some cases, simultaneous introduction of different functionalities into a molecule.

For instance, the acyl chloride can react with an alcohol or an amine to form an ester or an amide, respectively. The remaining alkyl chloride can then be used to form a new carbon-carbon or carbon-heteroatom bond through reaction with a suitable nucleophile. This sequential reactivity is a powerful strategy for building molecular complexity from a relatively simple starting material.

Strategic Introduction of the 4-Chloro-3-methylbutanoyl Moiety into Target Molecules

The 4-chloro-3-methylbutanoyl group can be strategically introduced into a target molecule to serve as a versatile handle for further chemical modifications. The introduction is typically achieved through a Friedel-Crafts acylation reaction, where the acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst to form a ketone. researchgate.netnih.govorgsyn.org

Once incorporated, the chloro-methyl group offers a site for subsequent functionalization. For example, it can be converted to an alcohol, an amine, a nitrile, or a variety of other functional groups, providing a route to a diverse range of derivatives from a common intermediate. This strategy is particularly useful in the synthesis of libraries of compounds for screening in drug discovery or materials science applications.

Role as an Intermediate in Pharmaceutical Synthesis

While direct evidence of the use of this compound in the synthesis of commercial drugs is limited, the structural motif of a substituted butanoyl group is present in some pharmaceutical compounds. For example, a structurally related moiety, (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl, is a key component of a cardiovascular drug. google.com The synthesis of such complex molecules often involves the use of highly functionalized building blocks, and a compound like this compound could serve as a precursor to such fragments.

The synthesis of fenofibrate, a lipid-lowering drug, involves the use of 4-chlorobutyryl chloride, a related but less substituted acyl chloride. youtube.com This highlights the importance of chloro-substituted acyl chlorides as intermediates in the pharmaceutical industry. The presence of the additional methyl group in this compound could be used to influence the pharmacokinetic or pharmacodynamic properties of a drug molecule.

Application in the Synthesis of Agrochemical Compounds

Similar to its potential role in pharmaceuticals, this compound could be utilized in the synthesis of agrochemicals. Many modern pesticides and herbicides contain complex organic structures designed to interact with specific biological targets in pests or weeds. The ability to introduce the 4-chloro-3-methylbutanoyl moiety and then further functionalize it would be a valuable tool for the development of new active ingredients. For instance, derivatives of butyric acid are known to have applications in agriculture. nih.gov

Contributions to the Preparation of Fine Chemicals and Specialty Materials

The bifunctional nature of this compound makes it a candidate for the synthesis of fine chemicals and specialty materials. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and their synthesis often requires precise control over molecular architecture.

In the realm of specialty materials, bifunctional molecules like this compound can be used as monomers or cross-linking agents in polymerization reactions. researchgate.netmdpi.com The acyl chloride can react with a diol or a diamine to form a polyester (B1180765) or a polyamide, respectively, while the alkyl chloride can be used to introduce cross-links or other functionalities into the polymer backbone. This could lead to the development of materials with tailored properties, such as improved thermal stability, mechanical strength, or chemical resistance.

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Potential Applications |

| This compound | C5H8Cl2O | 155.02 | Acyl chloride, Alkyl chloride | Building block, Intermediate |

| 4-Chlorobutyryl chloride | C4H6Cl2O | 141.00 | Acyl chloride, Alkyl chloride | Pharmaceutical intermediate |

| 2-(4-Chlorophenyl)-3-methylbutyric acid | C11H13ClO2 | 212.67 | Carboxylic acid, Phenyl group | Pharmaceutical intermediate |

| 4-Chloro-3-methylphenol | C7H7ClO | 142.58 | Phenol, Alkyl chloride | Chemical intermediate |

Table 2: Potential Reactions of this compound

| Reaction Type | Reagent | Product Type | Significance |

| Friedel-Crafts Acylation | Aromatic compound, Lewis acid | Aryl ketone | Introduction of the butanoyl moiety |

| Esterification | Alcohol | Ester | Synthesis of fine chemicals, plasticizers |

| Amidation | Amine | Amide | Pharmaceutical and polymer synthesis |

| Nucleophilic Substitution | Nucleophile (e.g., CN-, N3-) | Substituted butanoyl derivative | Further functionalization |

Advanced Spectroscopic and Analytical Characterization for 4 Chloro 3 Methylbutanoyl Chloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy in Reaction Monitoring and Product Characterization

Proton (¹H) NMR spectroscopy is a fundamental tool for monitoring the progress of reactions involving 4-Chloro-3-methylbutanoyl Chloride and for confirming the structure of the final product. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integral value of each signal provide a wealth of structural information.

Based on the structure of this compound, the following proton environments are anticipated:

A doublet for the methyl protons (-CH₃).

A multiplet for the methine proton (-CH-).

A doublet of doublets for the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-C=O).

A doublet of doublets for the methylene protons adjacent to the chlorine atom (-CH₂-Cl).

The coupling between adjacent protons, governed by the J-coupling constant, gives rise to the observed splitting patterns, allowing for the assignment of each signal to its respective protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CH₃ | ~1.1 | Doublet | ~6-7 |

| -CH- | ~2.5-2.7 | Multiplet | - |

| -CH₂-C=O | ~3.0-3.2 | Doublet of Doublets | - |

| -CH₂-Cl | ~3.6-3.8 | Doublet of Doublets | - |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is highly sensitive to its electronic environment, allowing for the identification of the carbonyl carbon, the carbon atoms bonded to chlorine, and the aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | ~15-20 |

| -CH- | ~35-40 |

| -CH₂-C=O | ~50-55 |

| -CH₂-Cl | ~45-50 |

| -C=O | ~170-175 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C signals and for establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY experiment would reveal correlations between protons that are coupled to each other, confirming the adjacencies of the proton groups identified in the ¹H NMR spectrum. For instance, cross-peaks would be observed between the methine proton and the adjacent methyl and methylene protons.

An HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the known assignments of the attached protons, providing a clear picture of the C-H bonding framework within the this compound molecule.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and in providing structural information through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component.

In a typical GC-MS analysis of this compound, the molecule would be ionized, commonly by electron ionization (EI). The resulting molecular ion would confirm the compound's molecular weight. Furthermore, the molecule would undergo characteristic fragmentation, providing a unique mass spectrum that serves as a "molecular fingerprint." Key fragmentation pathways for acyl chlorides often involve the loss of the chlorine atom or the carbonyl group. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, further aiding in spectral interpretation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 154/156 | [M]⁺ (Molecular ion) |

| 119 | [M-Cl]⁺ |

| 91 | [M-Cl-CO]⁺ |

| 55 | [C₄H₇]⁺ |

Note: The predicted fragments are based on common fragmentation patterns of alkyl acyl chlorides.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or in situations where derivatization is employed, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative for the analysis of this compound. LC-MS is particularly useful for analyzing complex mixtures and can be coupled with various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

While acyl chlorides are highly reactive and may not be directly amenable to standard reversed-phase LC-MS, the technique can be invaluable for analyzing reaction products or for monitoring the disappearance of the starting material after quenching the reaction mixture. The high sensitivity and selectivity of LC-MS make it an excellent tool for detecting trace-level impurities and byproducts.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the isolation and quantitative analysis of this compound. They are crucial for monitoring reaction progress, assessing product purity, and separating the target compound from starting materials, byproducts, and other impurities. Given the compound's chemical nature, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, each with specific considerations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its direct application to highly reactive species like acyl chlorides requires special consideration. The presence of water in typical reversed-phase mobile phases can lead to rapid hydrolysis of this compound on the column, complicating direct analysis. chromforum.org

To overcome this challenge, a common and effective strategy is derivatization. nih.govresearchgate.net This process involves converting the reactive acyl chloride into a more stable, easily detectable derivative prior to HPLC analysis. For instance, reacting the acyl chloride with an amine or an alcohol, such as methanol (B129727) or a nitro-substituted phenylhydrazine, produces a stable amide or ester. chromforum.orgnih.govresearchgate.net These derivatives are less susceptible to hydrolysis and often possess strong chromophores, enhancing UV detection. nih.gov For example, derivatization with 2-nitrophenylhydrazine (B1229437) produces a derivative with maximum UV absorbance at 395 nm, which helps to minimize matrix interferences. nih.gov

Table 5.3.1: Illustrative HPLC Parameters for Analysis of a this compound Derivative

| Parameter | Typical Conditions |

| Derivatization Reagent | 2-Nitrophenylhydrazine or Anhydrous Methanol |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV/Vis Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Wavelength (UV) | ~395 nm (for 2-nitrophenylhydrazine derivative) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This derivatization-HPLC approach allows for high specificity and sensitivity, with detection limits often reaching the parts-per-million (ppm) level, which is critical for trace-level impurity analysis in pharmaceutical ingredients. nih.govresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is an ideal and robust method for the analysis of volatile compounds like this compound. wjpps.com The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

A simple GC method can be developed for determining the purity of this compound and quantifying any related volatile impurities. wjpps.com The use of a capillary column, such as a DB-5, which has a (5%-phenyl)-methylpolysiloxane stationary phase, provides excellent resolution for halogenated compounds. wjpps.comrestek.com The injector and detector are heated to ensure complete vaporization of the sample and prevent condensation.

For definitive identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method. restek.comoup.comchromatographyonline.comacs.org GC-MS provides not only the retention time of the compound but also its mass spectrum, which serves as a molecular fingerprint, allowing for unambiguous identification by comparing the fragmentation pattern to spectral libraries. acs.orgastm.org

Table 5.3.2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Column | DB-5 (30 m x 0.32 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow or pressure (e.g., 5.0 psi) |

| Injector Temperature | 250 °C |

| Detector Temperature | 260 °C (for FID) or MS Transfer Line at 280 °C |

| Oven Program | Initial 50°C, ramp at 15°C/min to 250°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Injection Mode | Split (e.g., 50:1 ratio) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides valuable information about the molecular structure of this compound by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds.

The most characteristic feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. libretexts.org Due to the high electronegativity of the adjacent chlorine atom, which strengthens the C=O bond through inductive effects, this absorption occurs at a particularly high frequency compared to other carbonyl compounds like ketones or esters. libretexts.org The presence of a strong, sharp peak in the 1785-1815 cm⁻¹ region is a definitive indicator of the acyl chloride functional group. libretexts.org Other notable absorptions include C-H stretching and bending from the alkyl portions of the molecule and the C-Cl stretching vibration. docbrown.info

Table 5.4: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O Stretch | Acyl Chloride | 1785 - 1815 | Strong |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium to Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | ~1375 and ~1465 | Variable |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium to Strong |

Elemental Analysis in the Context of Compound Purity and Composition

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element within a sample. For a pure substance, the experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula. This method is therefore a critical tool for verifying the empirical formula and assessing the absolute purity of a synthesized batch of this compound.

The theoretical composition is calculated based on the molecular formula, C₅H₈Cl₂O, and the atomic masses of its constituent elements. nih.gov A significant deviation between the experimental results and the theoretical values would suggest the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis.

Table 5.5: Theoretical Elemental Composition of this compound (C₅H₈Cl₂O)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Theoretical Mass Percentage (%) |

| Carbon | C | 12.01 | 5 | 38.74 |

| Hydrogen | H | 1.008 | 8 | 5.20 |

| Chlorine | Cl | 35.45 | 2 | 45.74 |

| Oxygen | O | 16.00 | 1 | 10.32 |

| Total | 155.02 | 100.00 |

Theoretical and Computational Chemistry Studies of 4 Chloro 3 Methylbutanoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 4-chloro-3-methylbutanoyl chloride. These calculations can map the electron density distribution, identifying electrophilic and nucleophilic sites, which is crucial for predicting chemical behavior.

The carbonyl carbon in the acyl chloride group is a significant electrophilic center due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms attached to it. This polarization leaves the carbon atom with a partial positive charge, making it susceptible to attack by nucleophiles. Computational models can quantify this charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.

Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H8Cl2O |

| Molecular Weight | 155.02 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 153.9952203 Da |

| Topological Polar Surface Area | 17.1 Ų |

The data in this table is based on computed properties from PubChem. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. For this compound, a primary reaction of interest is its behavior in Friedel-Crafts acylation.

The mechanism of a Friedel-Crafts acylation involves the formation of a highly reactive acylium ion. masterorganicchemistry.com This occurs when a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. masterorganicchemistry.com This coordination weakens the C-Cl bond, leading to its cleavage and the formation of the acylium ion and a tetrachloroaluminate anion ([AlCl₄]⁻). masterorganicchemistry.com The acylium ion then acts as the electrophile in the subsequent aromatic substitution.

Computational models can simulate this entire process, calculating the energy profile of the reaction. This includes the energy of the reactants, the transition state for the formation of the acylium ion, the energy of the acylium ion intermediate, and the subsequent steps of the reaction with an aromatic substrate. These calculations can help in understanding the reaction kinetics and the factors that influence the reaction rate.

Conformational Analysis and Stereochemical Properties from Theoretical Models

The presence of a chiral center at the third carbon atom (C3) and rotatable single bonds in this compound gives rise to various possible conformations and stereoisomers. Theoretical models are essential for exploring the potential energy surface of the molecule and identifying the most stable conformers.

By systematically rotating the bonds and calculating the corresponding energy, a conformational landscape can be generated. These calculations can reveal the preferred spatial arrangement of the atoms, which in turn influences the molecule's physical and chemical properties. For instance, the relative orientation of the chloroalkyl group and the acyl chloride moiety can affect the molecule's reactivity and its interactions with other molecules.

Investigation of Reactive Intermediates, including Carbodications

The primary reactive intermediate in reactions involving this compound, particularly in Friedel-Crafts type reactions, is the acylium ion. This species is a resonance-stabilized carbocation, which enhances its stability. masterorganicchemistry.com

In the context of Friedel-Crafts alkylation, which is related to acylation, carbocation rearrangements are a common phenomenon, where a less stable carbocation rearranges to a more stable one through hydride or alkyl shifts. reddit.combrainly.com While the acylium ion itself is relatively stable, computational studies could explore the possibility of intramolecular reactions or rearrangements, especially under forcing conditions or with specific substrates. For instance, the presence of the second chlorine atom on the butyl chain could potentially lead to more complex reaction pathways and the formation of cyclic or rearranged products under certain conditions.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govresearchgate.netresearchgate.netnih.gov By calculating the magnetic shielding of the nuclei and the vibrational frequencies of the bonds, theoretical spectra can be generated.

These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. nih.gov Similarly, the characteristic stretching frequency of the carbonyl group (C=O) in the IR spectrum, which is a strong indicator of the acyl chloride functional group, can be calculated. researchgate.net These theoretical predictions are valuable for interpreting experimental spectra and for the structural elucidation of reaction products.

Emerging Research Frontiers and Future Perspectives for 4 Chloro 3 Methylbutanoyl Chloride

Development of Novel Catalytic Systems for Derivatization

The derivatization of 4-Chloro-3-methylbutanoyl chloride can proceed at either the acyl chloride or the alkyl chloride moiety. The development of novel catalytic systems that can selectively target one site over the other, or enable tandem reactions involving both, represents a significant research frontier.

The acyl chloride group is a prime candidate for a variety of catalytic cross-coupling reactions. Modern catalysis offers numerous methods for the formation of carbon-carbon bonds from acyl chlorides, moving beyond traditional Friedel-Crafts acylations. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions with organostannanes (Stille coupling) or organoboron reagents (Suzuki-Miyaura coupling) could be employed to introduce a wide range of aryl, vinyl, or alkyl groups at the carbonyl carbon. organic-chemistry.orgmdpi.com Recent advancements have even demonstrated gold-catalyzed Stille-type couplings that show high chemoselectivity for acyl chlorides over other halides present in the molecule. rsc.org

Furthermore, photoredox/nickel dual catalysis has emerged as a powerful tool for coupling acyl chlorides with radical precursors, such as hypercoordinated silicon derivatives, to form ketones under mild conditions. rsc.org The development of catalysts that can facilitate these transformations while tolerating the alkyl chloride functionality of this compound would be a key area of investigation.

Conversely, the primary alkyl chloride can participate in various catalytic coupling reactions. For example, it could serve as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. youtube.comyoutube.com The development of specific catalyst systems, likely based on copper or iron complexes, would be necessary to control the polymerization process. researchgate.netyoutube.com

A summary of potential catalytic derivatizations is presented in Table 1.

| Reactive Site | Catalytic Reaction | Potential Product Class | Catalyst System Example |

| Acyl Chloride | Stille Coupling | Ketones | Palladium or Gold complexes organic-chemistry.orgrsc.org |

| Acyl Chloride | Suzuki-Miyaura Coupling | Ketones | Palladium complexes mdpi.com |

| Acyl Chloride | Photoredox/Nickel Dual Catalysis | Ketones | Iridium or Ruthenium photocatalyst with a Nickel co-catalyst rsc.org |

| Alkyl Chloride | Atom Transfer Radical Polymerization (ATRP) | Polymers | Copper/ligand complexes youtube.comyoutube.com |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govorganic-chemistry.org The bifunctional nature of this compound makes it an attractive substrate for the design of novel MCRs.

The acyl chloride functionality can readily participate in established MCRs. For example, in a Passerini-type reaction, an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxyamide. nih.gov While this compound is not a carbonyl compound, its acyl chloride group could potentially be used as the acylating agent in variations of this reaction.

More promisingly, novel MCRs could be designed to exploit both reactive centers of this compound. For instance, a one-pot reaction could involve the initial reaction of the acyl chloride with a nucleophile, followed by an intramolecular cyclization involving the alkyl chloride. Alternatively, a tandem reaction could be envisioned where the acyl chloride participates in a coupling reaction, and the alkyl chloride is subsequently functionalized in the same pot. A recent example of an MCR involving acyl chlorides is the Pd/Cu-catalyzed coupling and boration of acyl chlorides and alkynes to generate β-boryl ketones. acs.org

The development of such strategies would lead to the rapid construction of complex molecular architectures from simple starting materials.

Exploration of Enantioselective Transformations

The presence of a chiral center at the 3-position of this compound opens the door to the exploration of enantioselective transformations. While the commercially available compound is likely a racemic mixture, the ability to selectively synthesize or resolve its enantiomers would be of significant value.

One major area of research would be the enantioselective reduction of the corresponding ketone, 4-chloro-3-methyl-2-butanone, to produce enantiomerically enriched secondary alcohols. This can be achieved using biocatalytic methods, for example with plant cells like Daucus carota, or through catalytic asymmetric reduction using chiral catalysts such as oxazaborolidines (CBS reduction). acs.orgwikipedia.orgmdpi.comuwindsor.ca

Furthermore, the development of catalytic methods for the enantioselective synthesis of related α-quaternary ketones and aldehydes is an active area of research. nih.gov These methods often involve the reaction of acyl electrophiles with in-situ generated chiral nucleophiles. nih.gov Applying these principles to this compound could lead to the synthesis of a variety of chiral building blocks.

Another avenue would be the enantioselective derivatization of the racemic starting material. For example, a chiral catalyst could selectively react with one enantiomer of the acyl chloride, allowing for kinetic resolution. Nickel-catalyzed enantioselective cross-coupling of acyl chlorides has been shown to be a viable strategy for the synthesis of chiral acyloins. acs.org

Potential in Materials Science and Polymer Chemistry

The presence of a polymerizable group (via the alkyl chloride) and a reactive functional handle (the acyl chloride) makes this compound a potentially valuable monomer in materials science and polymer chemistry.

The primary alkyl chloride can act as an initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). youtube.comyoutube.com In ATRP, a transition metal catalyst (typically copper-based) reversibly activates and deactivates the growing polymer chain, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. youtube.comyoutube.comyoutube.com By using this compound as an initiator, polymers with a reactive acyl chloride group at one end could be synthesized.

This terminal acyl chloride group could then be used for post-polymerization modification. For example, it could be reacted with a variety of nucleophiles, such as alcohols, amines, or thiols, to introduce different functionalities onto the polymer chain. libretexts.orglibretexts.orgchemistrysteps.comchemistrystudent.comlibretexts.orgchemguide.co.uk This would allow for the creation of a wide range of functional polymers, such as block copolymers, graft copolymers, and polymer brushes, with potential applications in areas like drug delivery, surface modification, and nanotechnology.

A summary of potential polymer architectures is presented in Table 2.

| Polymer Type | Synthetic Strategy | Potential Application |

| End-functionalized Polymers | ATRP initiated by this compound, followed by reaction of the terminal acyl chloride. | Surface modification, bioconjugation |

| Block Copolymers | Sequential ATRP using the end-functionalized polymer as a macroinitiator. | Self-assembling materials, nanocarriers |

| Graft Copolymers | "Grafting from" a polymer backbone containing pendant alkyl chloride groups derived from a related monomer. | Compatibilizers, thermoplastic elastomers |

Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should focus on developing more sustainable methods for its synthesis and application.

The synthesis of this compound itself could be improved to reduce waste and use less hazardous reagents. For example, replacing traditional chlorinating agents like thionyl chloride or oxalyl chloride with more environmentally benign alternatives would be a significant step forward. Catalytic methods for the conversion of the corresponding carboxylic acid to the acyl chloride are also a desirable goal.

In terms of its application, the use of catalytic methods, as discussed in section 7.1, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. chemistryviews.org Furthermore, designing reactions that can be carried out in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, would enhance the sustainability of processes involving this compound. chemistryviews.org The use of bifunctional building blocks like this compound in multicomponent reactions also aligns with the principles of green chemistry by increasing atom and step economy. nih.govnih.gov

Q & A

Q. What are the critical safety protocols and stability considerations for handling 4-Chloro-3-methylbutanoyl Chloride in laboratory settings?

- Methodological Answer : Due to its moisture sensitivity and reactivity, this compound should be stored in anhydrous conditions at temperatures ≤-20°C, ideally under inert gas (e.g., nitrogen) to prevent hydrolysis. Use sealed, light-protected containers. Safety measures include wearing nitrile gloves, chemical-resistant lab coats, and working in a fume hood to avoid inhalation of vapors. Spills should be neutralized with sodium bicarbonate or inert adsorbents. Stability tests under varying humidity and temperature conditions are recommended to determine decomposition thresholds .

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

- Methodological Answer : High-purity synthesis often involves controlled chlorination of 3-methylbutanoyl precursors using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). Reaction parameters (e.g., temperature: 0–5°C, stoichiometric excess of chlorinating agent) must be tightly regulated to minimize byproducts like carboxylic acids. Post-synthesis purification via fractional distillation (boiling point ~150–160°C) or flash chromatography (silica gel, hexane/ethyl acetate eluent) ensures removal of unreacted starting materials. Purity can be verified using GC-MS or ¹H/¹³C NMR .

Advanced Research Questions

Q. What computational approaches are effective for predicting the solubility and reactivity of this compound in diverse solvent systems?

- Methodological Answer : The COSMO-RS-DARE (Conductor-like Screening Model for Real Solvents – Data Assessment and Regression Evaluation) method is highly effective for modeling solubility and solvent interactions. This approach combines quantum-chemical calculations with statistical thermodynamics to predict activity coefficients. For instance, polar aprotic solvents (e.g., dichloromethane, DMF) show higher solubility due to favorable dipole interactions. Validation involves experimental solubility measurements via gravimetric or UV-Vis methods. Discrepancies between computed and experimental data may require recalibrating solvent descriptors or accounting for hydrogen-bonding effects .

Q. How can researchers resolve contradictions in stereochemical outcomes during derivatization of this compound?

- Methodological Answer : Conflicting stereochemical data often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To resolve this, employ chiral catalysts (e.g., enantioselective organocatalysts) or enzymes (e.g., carbonyl reductases) to enforce stereocontrol. Analytical techniques like chiral HPLC (using Chiralpak® columns) or circular dichroism (CD) spectroscopy can differentiate enantiomers. Kinetic studies (e.g., variable-temperature NMR) help identify intermediates and transition states. For example, asymmetric reduction of ketone intermediates derived from this compound using NADPH-dependent enzymes yields >95% enantiomeric excess .

Q. What methodologies are recommended for analyzing decomposition products of this compound under thermal or hydrolytic stress?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) combined with LC-MS/MS or FTIR can identify degradation byproducts like 3-methylbutanoic acid (hydrolysis product) or chlorinated hydrocarbons (thermal decomposition). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions. For hydrolytic pathways, pH-rate profiling (pH 2–10) clarifies degradation mechanisms. Mass balance studies ensure no unaccounted volatile byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction efficiencies of this compound across studies?

- Methodological Answer : Cross-study variability often stems from differences in solvent polarity, catalyst loading, or trace moisture content. Reproduce experiments under standardized conditions (e.g., anhydrous DCM, 1.2 eq. amine nucleophiles). Use design-of-experiments (DoE) frameworks to isolate critical variables. For example, a Plackett-Burman design can identify whether temperature or reagent purity has the largest impact on yield. Meta-analyses of literature data (e.g., using Web of Science datasets) may reveal trends in optimal reaction parameters .

Key Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.